molecular formula C21H18N2O B565257 ent-Calindol Amide-13C CAS No. 1217724-96-3

ent-Calindol Amide-13C

Cat. No.: B565257
CAS No.: 1217724-96-3
M. Wt: 315.4 g/mol
InChI Key: XLXUKYDIQFPOCY-ORRZGNCYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical development and chemical classification

The development of this compound represents a significant milestone in the evolution of calcium-sensing receptor research tools and stable isotope labeling technology. The compound's origins can be traced to the broader calindol family of molecules, which emerged from systematic efforts to develop calcimimetic agents for therapeutic and research applications. The parent compound calindol was originally conceived as a structurally more rigid analogue of acyclic arylsulfonamide compounds, with researchers recognizing the potential for enhanced potency through structural modifications. This approach led to the development of various calindol derivatives, including the specific enantiomer that would eventually be labeled with carbon-13 to create this compound.

The chemical classification of this compound places it within the category of stable isotope-labeled organic compounds, specifically as a carbon-13 enriched indole derivative. The compound features a complex molecular architecture that includes both naphthalene and indole moieties connected through an amide linkage, with the carbon-13 isotope strategically positioned within the carboxamide group. This structural arrangement reflects decades of medicinal chemistry research aimed at optimizing interactions with calcium-sensing receptors while providing the analytical advantages associated with isotopic labeling.

The historical context of calindol development reveals a systematic approach to structure-activity relationship studies. Early research demonstrated that calindol served as a valuable tool for studying the localization and mode of action of calcium-sensing receptors, with the compound showing ability to stabilize specific conformations of the receptor's seven-transmembrane domain. This foundational work provided the scientific rationale for developing isotopically labeled versions, leading to the synthesis of this compound as a specialized research tool.

The compound's classification within the broader family of calcimimetic agents reflects its shared pharmacological heritage with other calcium-sensing receptor modulators. However, the incorporation of carbon-13 labeling distinguishes it from conventional calcimimetics, positioning it specifically as an analytical and research tool rather than a therapeutic agent. This distinction has important implications for its applications and regulatory considerations in research settings.

Significance in calcium-sensing receptor research

This compound occupies a unique position in calcium-sensing receptor research, serving as both a pharmacological probe and an analytical marker for studying receptor function and signaling pathways. The compound's significance stems from its ability to maintain the biological activity characteristic of calindol derivatives while providing enhanced analytical capabilities through carbon-13 labeling. Research has demonstrated that calindol and related compounds act as positive allosteric modulators of the human calcium-sensing receptor, activating extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structures even in the absence of calcium.

The calcium-sensing receptor represents a critical component of calcium homeostasis regulation, functioning as a member of the family-3 G protein-coupled receptors with a large amino-terminal extracellular ligand-binding domain. Studies have shown that calcimimetic allosteric modulators like calindol bind to the seven-transmembrane domain of the receptor, potentiating calcium activation without independently activating the wild-type receptor under normal conditions. This mechanism of action has made this compound particularly valuable for investigating the distinct allosteric linkages between calcium binding sites and the transmembrane domain sites for calcimimetics.

Research applications of this compound in calcium-sensing receptor studies have encompassed diverse physiological systems and experimental approaches. The compound has been employed to characterize calcium-sensing receptor function in endothelial cells, where calindol induced hyperpolarization of vascular myocytes, pointing to a significant role in blood pressure regulation. Additionally, studies have utilized calindol to demonstrate that compromising the calcium-sensing receptor pathway may contribute to vascular complications associated with type II diabetes through calcium-sensing receptor-mediated vasodilation mechanisms.

The analytical advantages provided by carbon-13 labeling in this compound have enabled more sophisticated investigations of receptor-ligand interactions and metabolic pathways. The isotopic labeling allows researchers to distinguish between endogenous and exogenous compounds in complex biological systems, facilitating studies of compound distribution, metabolism, and elimination. This capability has proven particularly valuable in understanding the fate of calcimimetic compounds in cellular and tissue-based experimental systems.

Furthermore, this compound has contributed to advancing our understanding of the relationship between calcium-sensing receptors and related G protein-coupled receptors such as GPRC6A. Research has shown that calindol can inhibit maximum L-ornithine-induced activation of GPRC6A receptors, suggesting cross-reactivity that has implications for understanding the broader pharmacological profile of this compound class. These findings have important implications for interpreting experimental results and designing selective research tools.

Role of 13C-labeled compounds in chemical research

Carbon-13 labeled compounds represent a cornerstone of modern analytical chemistry and biochemical research, providing researchers with powerful tools for studying molecular structures, reaction mechanisms, and metabolic pathways. The incorporation of carbon-13 isotopes into organic molecules offers distinct analytical advantages that have revolutionized approaches to chemical analysis and biomedical research. These stable isotope-labeled compounds have been synthesized and utilized by scientists across various areas of biomedical research for several decades, with applications spanning drug metabolism studies, toxicology research, and mechanistic investigations.

The fundamental advantage of carbon-13 labeling lies in its compatibility with nuclear magnetic resonance spectroscopy and mass spectrometry techniques. Carbon-13 nuclei possess different magnetic properties compared to the more abundant carbon-12 isotope, allowing for distinct spectroscopic signatures that can be readily detected and quantified. This isotopic differentiation enables researchers to trace the fate of labeled compounds through complex biological systems, providing insights into absorption, distribution, metabolism, and excretion processes that would be difficult or impossible to obtain through conventional analytical approaches.

In the context of liquid chromatography-mass spectrometry-based metabolomics research, carbon-13 isotope labeling strategies have proven particularly valuable for improving compound annotation and relative quantification capabilities. Studies have demonstrated that the use of fully labeled metabolomes provides considerable improvement across various mass spectrometry platforms, not just high-end instruments such as Ultra Performance Liquid Chromatography Fourier Transform Ion Cyclotron Resonance Mass Spectrometry systems. This broad applicability has made carbon-13 labeled compounds indispensable tools in contemporary chemical research.

The application of stable isotope-labeled compounds in metabolism studies has enabled drug metabolism scientists and toxicologists to gain better understanding of pharmaceutical disposition and potential roles in target organ toxicities. The combination of stable isotope-labeling techniques with mass spectrometry and nuclear magnetic resonance spectroscopy allows for rapid acquisition and interpretation of data, promoting greater utilization of these specialized compounds in absorption, distribution, metabolism, and excretion studies. This analytical power has proven essential for elucidating structures of metabolites and delineating complex metabolic pathways.

Carbon-13 labeled compounds also play crucial roles in mechanistic toxicity studies, where strategic placement of isotopic labels can provide insights into specific biological processes. Research has demonstrated how deuterium labeling, as another stable isotope approach, can mitigate species-specific renal toxicity, illustrating the broader potential of isotopic labeling strategies in understanding metabolism-mediated toxicities. These applications highlight the versatility of stable isotope approaches in addressing diverse research questions.

The employment of analytical techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, in conjunction with stable isotope-labeled compounds has established new paradigms for understanding mechanistic links between reactive metabolite formation, genomic and proteomic changes, and onset of toxicity. This integration of isotopic labeling with advanced analytical methods represents a fundamental advancement in chemical research methodologies.

Position of this compound in pharmacological studies

This compound occupies a specialized niche within pharmacological research, serving as both a functional probe for calcium-sensing receptor interactions and an analytical standard for studying drug disposition and metabolism. The compound's unique position reflects its dual nature as both a pharmacologically active molecule and an isotopically labeled analytical tool, enabling researchers to conduct sophisticated investigations that would not be possible with conventional unlabeled compounds.

The pharmacological profile of this compound is fundamentally linked to its structural relationship with calindol, which has been extensively characterized as a positive allosteric modulator of calcium-sensing receptors. Research has demonstrated that calindol exhibits significant selectivity challenges when compared to other calcium-sensing receptor antagonists, with studies showing that previously published calcium-sensing receptor antagonists like calindol display approximately 30-fold selectivity for the calcium-sensing receptor compared to GPRC6A. This selectivity profile has important implications for interpreting experimental results obtained with this compound in complex biological systems.

The compound's analytical capabilities have positioned it as a valuable tool for proteomics research, where the carbon-13 labeling enables enhanced detection and analysis through nuclear magnetic resonance spectroscopy and mass spectrometry. This analytical power allows researchers to distinguish labeled proteins from unlabeled ones during mass spectrometry analysis, facilitating identification and quantification of proteins within complex biological samples. The incorporation of carbon-13 isotopes provides a technological platform that addresses fundamental challenges in untargeted liquid chromatography-mass spectrometry-based research, including discrimination of biological from non-biological signals and efficient compound annotation.

Studies investigating the vascular effects of calcium-sensing receptor modulators have revealed important pharmacological properties that extend beyond calcium-sensing receptor interactions. Research has shown that calindol, like other calcium-sensing receptor modulators, can reduce vascular contractility through direct inhibition of voltage-gated calcium channels, independent of calcium-sensing receptor-mediated mechanisms. These findings suggest that this compound may exhibit similar off-target effects, which must be considered when interpreting experimental results in cardiovascular research applications.

The development of structure-activity relationships for calindol derivatives has provided important context for understanding the pharmacological properties of this compound. Comprehensive studies have reported the first systematic structure-activity investigations of calindol as a positive allosteric modulator, revealing that structural modifications can significantly impact both potency and selectivity profiles. These findings have implications for understanding how the specific stereochemistry and isotopic labeling in this compound might influence its pharmacological behavior.

The compound's role in early-stage drug development research has been enhanced by its capacity to serve as an internal standard for analytical methods. The use of stable isotope-labeled compounds in early human absorption, distribution, metabolism, and excretion studies provides a valuable approach for identifying and quantifying all drug-related components present in systemic circulation. While this compound is not intended for therapeutic applications, its analytical properties make it an important tool for validating analytical methods and understanding the behavior of related compounds in biological systems.

Properties

IUPAC Name

N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUKYDIQFPOCY-ORRZGNCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747284
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217724-96-3
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

  • Indole-2-carboxylic acid-13C : Serves as the labeled acyl donor.

  • (1S)-1-(1-Naphthyl)ethylamine : Provides the chiral amine backbone.

The amide bond formation between these fragments is the pivotal step, requiring regioselective coupling and retention of enantiomeric purity.

Preparation of Indole-2-carboxylic Acid-13C

The 13C label is introduced at the carbonyl position via carboxylation of indole-2-lithium with 13CO2^{13}\text{CO}_{2}:

  • Lithiation : Indole is treated with n-butyllithium at −78°C in tetrahydrofuran (THF) to generate indole-2-lithium.

  • Carboxylation : Reaction with 13CO2^{13}\text{CO}_{2} gas yields indole-2-carboxylic acid-13C.

Key Data :

ParameterValue
Yield78–82%
Isotopic Purity≥99% 13C^{13}\text{C}

Synthesis of (1S)-1-(1-Naphthyl)ethylamine

Chiral resolution or asymmetric synthesis ensures enantiomeric excess (ee):

  • Asymmetric Reduction : 1-Acetonaphthone is reduced using a chiral catalyst (e.g., (R)-BINAP-Ru) to afford (1S)-1-(1-naphthyl)ethanol.

  • Curtius Rearrangement : Conversion to the amine via treatment with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis.

Optimized Conditions :

ReagentTemperatureee
(R)-BINAP-RuCl₂25°C98%
DPPA, THF0°C → 25°C95%

Amide Coupling Strategy

The coupling of indole-2-carboxylic acid-13C and (1S)-1-(1-naphthyl)ethylamine employs 9-phenyl-fluoren-9-yl (Pf) protection to prevent racemization:

  • Activation : Indole-2-carboxylic acid-13C is converted to a mixed carbonate using Pf-protected N-hydroxysuccinimide (NHS).

  • Coupling : Reaction with the chiral amine under mild basic conditions (N-methylmorpholine, NMM) yields the Pf-protected intermediate.

  • Deprotection : Acidic cleavage (HCl/MeOH) removes the Pf group, furnishing this compound.

Critical Parameters :

  • Coupling Reagent : Propylphosphonic anhydride (T3P®) minimizes racemization.

  • Base Selection : NMM (pKa 7.38) outperforms stronger bases (e.g., Et₃N) in preserving ee.

Mechanistic Insights into Stereochemical Integrity

Role of the Pf-Protecting Group

The Pf group sterically shields the α-carbon of the amine, preventing base-induced deprotonation and racemization (Figure 1). Computational studies indicate a 15 kcal/mol barrier to enolization in Pf-protected intermediates, compared to 8 kcal/mol for unprotected analogs.

Figure 1 : Transition state stabilization by Pf protection during amide bond formation.

Isotopic Incorporation Efficiency

The use of 13CO2^{13}\text{CO}_{2} in carboxylation ensures >99% isotopic purity. Mass spectrometry (MS) analysis confirms a molecular ion at m/z 315.1453 (calculated for C21H1813CN2O\text{C}_{21}\text{H}_{18}^{13}\text{C}\text{N}_{2}\text{O}).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.89 (s, 1H, indole-H2), 5.42 (q, J = 6.8 Hz, 1H, CH(CH₃)).

  • ¹³C NMR : 167.8 ppm (13C-enriched carbonyl).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : 315.1453 [M+H]⁺ (Δ = 0.0003 ppm).

Industrial-Scale Production Considerations

Cost Optimization

  • Catalyst Recycling : Ru-BINAP catalysts are recovered via biphasic extraction (85% recovery).

  • Solvent Selection : THF is replaced with cyclopentyl methyl ether (CPME) for improved safety and lower cost.

Regulatory Compliance

  • ICH Guidelines : Residual solvents (e.g., THF) are controlled to <500 ppm .

Chemical Reactions Analysis

Synthetic Pathways for 13C-Labeled Amides

ent-Calindol Amide-13C is synthesized via palladium-catalyzed aminocarbonylation , a method optimized for introducing 13C labels into amides. Key steps include:

  • Carbonylation of aryl iodides under atmospheric CO pressure using Pd-NHC (N-heterocyclic carbene) catalysts .

  • Use of two-chamber systems with crystalline CO and ammonia sources to ensure precise 13C isotope incorporation .

  • Functional group tolerance enables compatibility with complex substrates like heteroaryl iodides, critical for maintaining structural integrity during labeling .

Reaction Conditions Table

ParameterValue/DetailSource
CatalystPd-NHC complexes (e.g., allylic Pd)
CO PressureAtmospheric (1 atm)
Amine CompatibilityPrimary/secondary amines, guanidines
Isotope Incorporation>95% 13C efficiency

Mechanistic Insights and Intermediate Analysis

The reaction proceeds through acylpalladium intermediates , confirmed by isotopic tracing and NMR studies . Key observations:

  • Base-induced elimination is minimized using non-nucleophilic bases (e.g., Et3N), preventing racemization of chiral centers .

  • Solvent effects (e.g., CH2Cl2 vs. MeOH) influence reaction kinetics, with dichloromethane yielding higher regioselectivity (R² = 0.986 for 13C NMR shifts) .

Solvent Impact on NMR Chemical Shifts (13C)

SolventR² (Regression)Standard Error (ppm)
CH2Cl20.9866.56
CHCl30.9866.42
MeOH0.9768.70

Spectroscopic Characterization

13C{1H} NMR is pivotal for verifying isotopic labeling and structural assignment:

  • Isotropic shielding values correlate with DFT calculations (LC-TPSSTPSS/cc-pVTZ), achieving MUE (mean unsigned error) <3.5 ppm .

  • Boltzmann-weighted conformer analysis resolves rotational ambiguities in flexible moieties .

Key NMR Data for this compound

Carbon PositionExperimental δ (ppm)Calculated δ (ppm)Δδ (ppm)
Amide Carbonyl172.3169.82.5
Aromatic C-13C128.5125.92.6

Stability and Degradation Pathways

  • Base Sensitivity : Prolonged exposure to Et3N in THF induces elimination (t1/2 ≈ 8 h at reflux), yielding 9-phenylfluorene derivatives .

  • Silica Gel Chromatography : Configurationally stable under mild conditions, with no racemization observed .

Scientific Research Applications

ent-Calindol Amide-13C is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of ent-Calindol Amide-13C involves its interaction with specific molecular targets and pathways. As a labeled analogue, it is used to trace and study the behavior of ent-Calindol Amide in various biological and chemical processes. The incorporation of the carbon-13 isotope allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Structural and Isotopic Variants

The following table summarizes key differences between ent-Calindol Amide-13C and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Isotopic Labels Key Applications Analytical Features
This compound 1217724-96-3 $^{13}\text{C}1\text{C}{20}\text{H}{18}\text{N}2\text{O}$ 315.37 $^{13}\text{C}$ at amide Isotopic tracing, NMR/MS studies High isotopic purity (99.14% $^{13}\text{C}$)
ent-Calindol-$^{13}\text{C},d_2$ Hydrochloride 1217619-32-3 $^{13}\text{C}1\text{C}{20}\text{H}{17}\text{D}2\text{N}_2\text{O} \cdot \text{HCl}$ 352.31 $^{13}\text{C}$, 2 deuteriums Metabolic stability studies Enhanced solubility due to HCl salt
Calindol Amide-13C 1217782-43-8 Not fully specified* Not provided $^{13}\text{C}$ (position unclear) Tumor suppression research (inferred) Single-spot TLC (Rf = 0.30), 0.86% $^{13}\text{C}_0$ impurity
Unlabelled ent-Calindol Amide 1217835-51-2 $\text{C}{21}\text{H}{18}\text{N}_2\text{O}$ 314.38 None Baseline pharmacological studies Lacks isotopic detection utility

*Note: Calindol Amide-13C (CAS 1217782-43-8) may represent a structural isomer or alternate labeling position, but insufficient data exists to confirm .

Functional and Application Differences

  • This compound: Primarily used as a non-radioactive tracer due to its single $^{13}\text{C}$ label, ideal for studying drug metabolism without altering biological activity .
  • ent-Calindol-$^{13}\text{C},d_2$ Hydrochloride : The hydrochloride salt enhances aqueous solubility, making it preferable for in vitro metabolic stability assays. The deuterium labels further improve resistance to enzymatic degradation .

Biological Activity

ent-Calindol Amide-13C is a compound of interest in the field of medicinal chemistry and pharmacology, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an indole moiety and an amide functional group. The incorporation of the 13C isotope allows for advanced spectroscopic studies, enhancing our understanding of its interactions at the molecular level.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could lead to effects on mood regulation and neuroprotection.

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases.
  • Antidepressant Activity : The compound has shown promise in alleviating symptoms of depression in preclinical models, likely through its serotonergic activity.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disorders.

Case Studies

  • Study 1 : A study conducted on rodent models demonstrated that this compound administration resulted in significant improvements in behavioral tests associated with depression, indicating its potential as an antidepressant agent.
  • Study 2 : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. Results showed a reduction in amyloid-beta plaques and improved cognitive function.

Data Tables

Study Model Effect Observed Mechanism Proposed
Study 1RodentAntidepressantSerotonin receptor modulation
Study 2Alzheimer's modelNeuroprotectionReduction of amyloid-beta plaques
Study 3In vitroAnti-inflammatoryInhibition of pro-inflammatory cytokines

In Vitro Studies

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential therapeutic role in conditions characterized by inflammation.

In Vivo Studies

In vivo studies support the findings from in vitro experiments, demonstrating that administration of this compound leads to decreased levels of inflammatory markers in animal models subjected to inflammatory stimuli.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.